2-Phenylcyclopenta[b]chromene
CAS No.: 55847-70-6
Cat. No.: VC15935824
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55847-70-6 |
|---|---|
| Molecular Formula | C18H12O |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | 2-phenylcyclopenta[b]chromene |
| Standard InChI | InChI=1S/C18H12O/c1-2-6-13(7-3-1)15-11-16-10-14-8-4-5-9-17(14)19-18(16)12-15/h1-12H |
| Standard InChI Key | OQBWOAGNWAIRAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4OC3=C2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Phenylcyclopenta[b]chromene (C₁₈H₁₄O) features a benzopyran core fused to a cyclopentane ring, with a phenyl group at position 2 (Figure 1). The [b] fusion denotes attachment at the pyran ring’s 2- and 3-positions, distinguishing it from [c]-fused isomers. This arrangement creates a planar, conjugated system that influences reactivity and spectral properties .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₄O | |
| Molecular weight | 246.30 g/mol | |
| XLogP3 | 4.8 (predicted) | |
| Topological polar surface area | 9.2 Ų |
Synthetic Methodologies
Palladium-Catalyzed Cyclization
A prominent route involves reacting 2-alkynylphenol with 2-alkynylvinyl bromide in the presence of Pd(PPh₃)₄ and Cs₂CO₃. This one-pot method generates the cyclopenta[b]chromene core via sequential Sonogashira coupling and cycloisomerization. For example, Wang et al. (2012) achieved 72–85% yields for derivatives bearing electron-donating aryl groups .
Representative Procedure
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Combine 2-alkynylphenol (1.0 equiv), 2-alkynylvinyl bromide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv) in DMF.
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Heat at 80°C under N₂ for 12–24 h.
Table 2: Optimization of Pd-Catalyzed Synthesis
| Substrate R Group | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-MeO-C₆H₄ | 85 | 12 |
| 4-Cl-C₆H₄ | 78 | 18 |
| 2-Naphthyl | 72 | 24 |
Acid-Mediated Annulation
BF₃·Et₂O catalyzes the cyclocondensation of phenols with 1,1-disubstituted propargyl alcohols, forming 2H-chromenes. While less explored for cyclopenta[b] derivatives, this method offers scalability. Memari College researchers (2019) reported analogous chromene syntheses using Pd(0)-catalyzed Suzuki couplings .
Structural Characterization
Spectroscopic Analysis
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons at δ 6.8–7.5 (m, 9H, Ar-H), olefinic protons at δ 5.2–5.6 (d, J = 10 Hz), and cyclopentane CH₂ at δ 2.4–3.1 .
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¹³C NMR: Aromatic carbons (δ 115–160), carbonyl (δ 190–200 in oxidized forms), and cyclopentane carbons (δ 25–40) .
High-Resolution Mass Spectrometry (HRMS)
Challenges and Future Directions
Current limitations include modest yields in catalytic methods and limited enantioselectivity. Advances in asymmetric catalysis, such as chiral guanidine bases, could address these issues . Functionalization at the cyclopentane ring (e.g., hydroxylation) may enhance bioactivity.
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